molecular formula C19H18F2O6 B12316771 (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid

(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B12316771
M. Wt: 380.3 g/mol
InChI Key: QQYYMQQANNDTRE-JYRVWZFOSA-N
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Description

3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C19H18F2O6 and a molecular weight of 380.34 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with a prop-2-enoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The two benzaldehyde derivatives undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

    Oxidation: The chalcone intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate to yield the final product, 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The presence of methoxy and difluoromethoxy groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways . The compound’s difluoromethoxy and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes, leading to its observed effects.

Comparison with Similar Compounds

3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as :

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but differs in the presence of a cyclopropylmethoxy group instead of the methoxy group.

    3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid: This compound is structurally similar but lacks the additional methoxy groups on the phenyl ring.

The uniqueness of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18F2O6

Molecular Weight

380.3 g/mol

IUPAC Name

(Z)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C19H18F2O6/c1-24-14-7-5-12(10-17(14)26-3)13(18(22)23)8-11-4-6-15(27-19(20)21)16(9-11)25-2/h4-10,19H,1-3H3,(H,22,23)/b13-8-

InChI Key

QQYYMQQANNDTRE-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC(=C(C=C2)OC(F)F)OC)/C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)O)OC

Origin of Product

United States

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